1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one is a synthetic organic compound belonging to the class of pyrrolidinones. While its natural source has not been explicitly identified in the provided literature, it serves as a valuable building block in the development of various pharmaceutical agents and materials. Notably, its derivatives have shown potential as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease treatment [], anti-cancer agents targeting the Dishevelled 1 (DVL1) protein [], and trace amine-associated receptor 1 (TAAR1) agonists for psychotic disorders [].
The molecular structure of 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one comprises a pyrrolidin-2-one ring connected to a 4-amino-3,5-dimethylphenyl moiety. The specific conformation of the molecule and its substituents can vary depending on the synthetic route and the presence of other chemical entities in the crystal structure. For example, in the synthesis of (3RS)-4-(2-Allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione, a derivative of the compound, the allyl groups in the two independent molecules adopt different conformations, and in one of them, the allyl group is disordered over two sets of atomic sites [].
1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one can undergo various chemical reactions due to the presence of reactive functional groups like the amino group and the pyrrolidinone ring. For example, it can be further derivatized by reacting with sulfonyl chlorides [], aldehydes [, ], and other reagents. These modifications allow for the fine-tuning of its properties and exploration of its potential in diverse applications.
The mechanism of action of 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one and its derivatives varies depending on the specific target and the modifications introduced to the core structure. For instance, some derivatives act as AChE inhibitors by binding to the enzyme's active site, potentially through interactions with key amino acid residues []. Others exhibit anti-cancer activity by inhibiting the DVL1 protein, disrupting the WNT/β-catenin signaling pathway and leading to growth inhibition in cancer cells []. Additionally, certain analogs demonstrate TAAR1 agonistic activity, potentially by interacting with the receptor's binding site and modulating downstream signaling pathways involved in dopaminergic function [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7